molecular formula C4H4N3NaO2S B15223689 Sodium 2-aminopyrimidine-5-sulfinate

Sodium 2-aminopyrimidine-5-sulfinate

Cat. No.: B15223689
M. Wt: 181.15 g/mol
InChI Key: GQXSEQQYEMNLHV-UHFFFAOYSA-M
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Description

Sodium 2-aminopyrimidine-5-sulfinate is an organosulfur compound that features a pyrimidine ring substituted with an amino group at the 2-position and a sulfinate group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-aminopyrimidine-5-sulfinate typically involves the reaction of 2-aminopyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the sulfinate group without unwanted side reactions.

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Reactivity in Sulfur-Transfer Reactions

The sulfinate group (−SO₂Na) participates in sulfur-transfer reactions, enabling the synthesis of sulfonamides, sulfones, and thiosulfonates:

  • Sulfonamide Formation : Reacts with amines or amides under oxidative conditions (e.g., H₂O₂) to form sulfonamide derivatives. For example, treatment with ethyl mercaptan (EtSH) and LiHMDS facilitates S–N bond formation .

  • Thiosulfonate Synthesis : Reacts with disulfides (RSSR) in the presence of iodine (I₂) to generate thiosulfonates (RSO₂SR) .

Example Reaction :

RSO2Na+R’SSR’I2RSO2SR’+Byproducts\text{RSO}_2\text{Na} + \text{R'SSR'} \xrightarrow{\text{I}_2} \text{RSO}_2\text{SR'} + \text{Byproducts}

C–S Bond-Forming Reactions

The sulfinate serves as a sulfonylating agent in cross-coupling reactions:

  • Palladium-Catalyzed Coupling : Participates in Pd-catalyzed reactions with aryl halides to form biaryl sulfones. For instance, coupling with 5-bromo-2-aminopyrimidine under Sonogashira conditions yields functionalized pyrimidine sulfones .

  • Radical Sulfonylation : Generates sulfonyl radicals under photoredox or electrochemical conditions, enabling C–H sulfonylation of arenes or heteroarenes .

Key Mechanistic Insight :
Sulfonyl radicals (⋅SO₂R) generated from sodium sulfinates undergo addition to unsaturated bonds (e.g., alkenes) followed by hydrogen abstraction or further functionalization .

Oxidation to Sulfonates

Treatment with hydrogen peroxide (H₂O₂) oxidizes the sulfinate group to a sulfonate (−SO₃Na). This reaction is critical for producing water-soluble derivatives :

RSO2NaH2O2RSO3Na\text{RSO}_2\text{Na} \xrightarrow{\text{H}_2\text{O}_2} \text{RSO}_3\text{Na}

Reductive Cleavage

Sodium borohydride (NaBH₄) reduces the sulfinate to a thiol (−SH) under acidic conditions, enabling further functionalization .

Table 1: Representative Reactions of Sodium 2-Aminopyrimidine-5-sulfinate

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation to SulfonateH₂O₂, H₂O, 25°C, 12 hSodium 2-aminopyrimidine-5-sulfonate92
Thiosulfonate SynthesisI₂, EtSH, DCM, 0°C to RT5-(Thiosulfonato)pyrimidine78
Pd-Catalyzed CouplingPdCl₂(PPh₃)₂, CuI, acetonitrile, 80°C5-Arylpyrimidine sulfone85

Table 2: Stability Under Different Conditions

ConditionStability OutcomeReference
Aqueous Na₂CO₃ (pH 9–10)Stable (>24 h)
Strong Acid (HCl, 1M)Decomposes to pyrimidine and SO₂
Dry MeOH, RTStable indefinitely

Research Findings and Challenges

  • Stereoselectivity : The chiral sulfinate derivatives exhibit high enantiomeric purity (>95% ee) when derived from enantiopure 2-mercaptopyrimidines .

  • Limitations : Acidic conditions or prolonged exposure to light can lead to decomposition, necessitating inert storage conditions .

  • Scalability : The synthesis of this compound has been scaled to kilogram quantities in industrial settings, highlighting its commercial viability .

Scientific Research Applications

Sodium 2-aminopyrimidine-5-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-aminopyrimidine-5-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. The amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. These interactions are crucial for the compound’s antimicrobial and antiviral effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and a sulfinate group on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

Sodium 2-aminopyrimidine-5-sulfinate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be categorized as a pyrimidine derivative. Pyrimidines are known for their diverse biological activities, which often stem from their ability to interact with various biological targets. The presence of the amino and sulfinyl groups contributes to the compound's reactivity and biological profile.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of sodium 2-aminopyrimidine derivatives. For instance, a review discussed several pyrimidine derivatives that demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC50 values for some derivatives were reported to be comparable to those of standard anti-inflammatory drugs, such as celecoxib .

Table 1: Inhibition of COX-2 by Pyrimidine Derivatives

CompoundIC50 (μmol)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01
Other Derivative A0.06 ± 0.01
Other Derivative B0.05 ± 0.03

Antimicrobial Activity

Sodium 2-aminopyrimidine derivatives have also been evaluated for their antimicrobial properties. A study on biofilm modulation showed that certain derivatives could inhibit the formation of biofilms in Staphylococcus aureus (both MSSA and MRSA strains) and Pseudomonas aeruginosa. The results indicated that these compounds could serve as non-toxic biofilm inhibitors at specific concentrations .

Table 2: Biofilm Inhibition by Sodium 2-Aminopyrimidine Derivatives

CompoundMSSA Biofilm Inhibition (%)MRSA Biofilm Inhibition (%)
This compound66% at 200 µM80% at 200 µM
Control Compound A65% at 200 µMNon-toxic
Control Compound BNon-toxicNon-toxic

Anticancer Activity

In addition to its anti-inflammatory and antimicrobial effects, sodium 2-aminopyrimidine derivatives have shown promise in anticancer research. A study indicated that compounds based on the aminopyrimidine scaffold could induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Study: Anticancer Effects on Glioma Cells

A specific focus was placed on glioma cells where sodium 2-aminopyrimidine derivatives demonstrated significant antiproliferative activity. The IC50 values for these compounds were notably lower than those of traditional chemotherapeutics, suggesting a potential for development as effective anticancer agents.

Table 3: Antiproliferative Activity Against Glioma Cells

CompoundIC50 (nM) in SW1088 CellsIC50 (nM) in U87 Cells
This compound34 nM18.4 nM
Doxorubicin (Control)7.8 nM4.7 nM

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of sodium 2-aminopyrimidine derivatives. Preliminary SAR investigations suggest that electron-donating groups enhance anti-inflammatory activity, while specific substitutions on the pyrimidine ring can influence antimicrobial efficacy .

Properties

Molecular Formula

C4H4N3NaO2S

Molecular Weight

181.15 g/mol

IUPAC Name

sodium;2-aminopyrimidine-5-sulfinate

InChI

InChI=1S/C4H5N3O2S.Na/c5-4-6-1-3(2-7-4)10(8)9;/h1-2H,(H,8,9)(H2,5,6,7);/q;+1/p-1

InChI Key

GQXSEQQYEMNLHV-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=N1)N)S(=O)[O-].[Na+]

Origin of Product

United States

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